

# Unveiling the Molecular Architecture of 1,3,5-Triethynylbenzene: A Technical Guide

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## Compound of Interest

Compound Name: **1,3,5-Triethynylbenzene**

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This technical guide provides a comprehensive overview of the crystal structure of **1,3,5-triethynylbenzene**, a molecule of significant interest in materials science and as a building block for more complex organic structures. This document details the precise crystallographic parameters, intermolecular interactions, and the experimental protocols utilized for its determination, offering a foundational resource for researchers in the field.

## Crystallographic Data

The crystal structure of **1,3,5-triethynylbenzene** has been determined by single-crystal X-ray diffraction.<sup>[1]</sup> The key crystallographic data are summarized in the tables below, providing a quantitative description of the molecule's solid-state conformation and packing.

## Crystal Data and Structure Refinement

Parameter	Value
CCDC Deposition Number	740315
Empirical Formula	C <sub>12</sub> H <sub>6</sub>
Formula Weight	150.17
Temperature	180(2) K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit Cell Dimensions	a = 5.943(2) Å b = 9.756(3) Å c = 13.593(4) Å
$\alpha$ = 90° $\beta$ = 90° $\gamma$ = 90°	
Volume	787.3(4) Å <sup>3</sup>
Z	4
Calculated Density	1.265 Mg/m <sup>3</sup>

## Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Degrees (°)
C(1)-C(2)	1.383(4)	C(6)-C(1)-C(2)	120.3(3)
C(1)-C(6)	1.387(4)	C(1)-C(2)-C(3)	119.9(3)
C(2)-C(3)	1.385(4)	C(2)-C(3)-C(4)	120.0(3)
C(3)-C(4)	1.381(4)	C(3)-C(4)-C(5)	120.3(3)
C(4)-C(5)	1.380(4)	C(4)-C(5)-C(6)	119.6(3)
C(5)-C(6)	1.388(4)	C(1)-C(6)-C(5)	119.9(3)
C(1)-C(7)	1.433(4)	C(2)-C(1)-C(7)	119.6(3)
C(7)-C(8)	1.185(4)	C(6)-C(1)-C(7)	120.1(3)
C(3)-C(9)	1.432(4)	C(2)-C(3)-C(9)	120.2(3)
C(9)-C(10)	1.186(4)	C(4)-C(3)-C(9)	119.8(3)
C(5)-C(11)	1.435(4)	C(4)-C(5)-C(11)	120.1(3)
C(11)-C(12)	1.183(4)	C(6)-C(5)-C(11)	120.3(3)
C(1)-C(7)-C(8)	178.1(3)		
C(3)-C(9)-C(10)	178.3(3)		
C(5)-C(11)-C(12)	178.2(3)		

## Intermolecular Interactions

The crystal packing of **1,3,5-triethynylbenzene** is characterized by significant C–H $\cdots$  $\pi$  interactions.<sup>[1]</sup> Specifically, the acetylenic hydrogen atoms form contacts with the  $\pi$ -system of the triple bond of neighboring molecules, leading to the formation of zigzag networks within the crystal lattice. This type of interaction plays a crucial role in the supramolecular assembly and overall stability of the crystalline solid.

## Experimental Protocols

### Synthesis of 1,3,5-Triethynylbenzene

The synthesis of **1,3,5-triethynylbenzene** for crystallographic studies typically involves a Sonogashira coupling reaction. A common route starts from 1,3,5-tribromobenzene and a protected acetylene source, such as trimethylsilylacetylene.

Protocol:

- Sonogashira Coupling: To a solution of 1,3,5-tribromobenzene in a suitable solvent (e.g., a mixture of toluene and water), a palladium catalyst (e.g.,  $\text{PdCl}_2(\text{PPh}_3)_2$ ), a copper(I) co-catalyst (e.g.,  $\text{CuI}$ ), and a base (e.g., an amine) are added.
- Alkyne Addition: Trimethylsilylacetylene is then added to the reaction mixture.
- Reaction Conditions: The reaction is typically stirred at an elevated temperature under an inert atmosphere until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
- Deprotection: Following the coupling reaction, the trimethylsilyl protecting groups are removed. This is often achieved by treating the reaction product with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.
- Purification: The crude **1,3,5-triethynylbenzene** is then purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the pure product.

## Crystallization

Single crystals suitable for X-ray diffraction are obtained through slow evaporation of a saturated solution of the purified **1,3,5-triethynylbenzene** in an appropriate solvent.

Protocol:

- A minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of solvents) is used to dissolve the purified compound.
- The solution is filtered to remove any particulate matter.
- The filtered solution is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

- Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis will form.

## X-ray Data Collection and Structure Determination

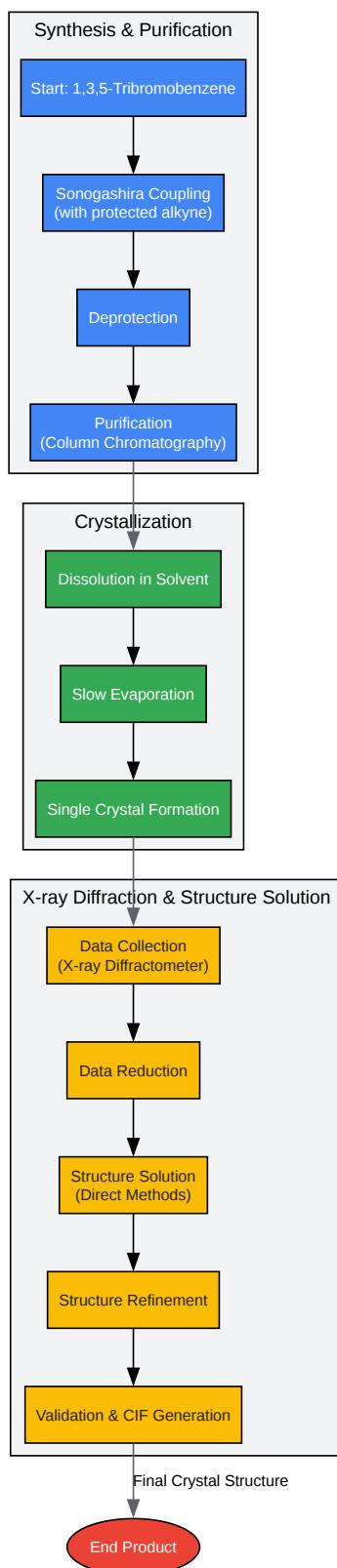
The determination of the crystal structure involves the following key steps, visualized in the workflow diagram below.

Protocol:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., at 180 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation) and detector. A series of diffraction images are collected as the crystal is rotated.
- Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
- Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
- Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This process refines the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
- Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

## Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of **1,3,5-triethynylbenzene** is depicted in the following diagram.



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Caption: Experimental workflow for the crystal structure determination of **1,3,5-triethynylbenzene**.

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## References

- 1. C–H···π interactions in ethynylbenzenes: the crystal structures of ethynylbenzene and 1,3,5-triethynylbenzene, and a redetermination of the structure of 1,4-diethynylbenzene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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